![molecular formula C16H29N3O4S B2563399 (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034308-94-4](/img/structure/B2563399.png)
(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
The compound (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
is a chemical compound that belongs to the class of azetidinones with a methoxy substituent at the piperidine ring. The lactam and 3,4,5-tri-meth-oxy-phenyl rings are approximately co-planar and the orientation of the lactam and the 4-meth-oxy-phenyl substituent is approximately orthogonal .
Molecular Structure Analysis
The molecular formula of the compound is C17H24N2O2
and it has a molecular weight of 288.391
. The compound is racemic, meaning it contains equal amounts of left and right-handed enantiomers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.32 g/mol
. It has a topological polar surface area of 45.9 Ų
. The compound is also characterized by a complexity of 323
.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as essential building blocks for drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing pharmacologically active molecules. Researchers have investigated the synthesis of substituted piperidines using various methods . The compound’s unique substituents and functional groups may contribute to its potential as a drug candidate.
properties
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-23-15-5-7-17(8-6-15)14-11-18(12-14)16(20)13-3-9-19(10-4-13)24(2,21)22/h13-15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXWHQZFCARYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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